

# MPAC Technical Support Center: Permutation Testing

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## Compound of Interest

Compound Name: MPAC

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing permutation testing parameters within the Multi-omic Pathway Analysis of Cells (**MPAC**) framework.

## Frequently Asked Questions (FAQs)

### Q1: How does permutation testing in MPAC work and why is it important?

A: Permutation testing in **MPAC** is a non-parametric statistical method used to assess the significance of inferred pathway activities.<sup>[1][2]</sup> It works by randomly shuffling the sample labels (e.g., 'tumor' vs. 'normal') many times to create a null distribution—a distribution of results that would be expected by random chance.<sup>[1][3]</sup> The actual observed result is then compared to this null distribution to calculate an empirical p-value. This process is crucial for filtering out spurious or randomly occurring pathway activity predictions, thereby increasing the confidence in the identified significant pathways.<sup>[4]</sup>

The core logic is that if the observed pathway activity is truly significant, it should be an extreme outlier compared to the results generated from thousands of random shuffles.

### Q2: How many permutations should I run for my MPAC analysis?

A: The number of permutations is a critical parameter that balances computational time and the precision of the p-value. While there is no single "correct" number, general guidelines are:

- **Exploratory Analysis:** For initial or exploratory analyses, 1,000 to 2,000 permutations are often sufficient to identify strongly significant pathways.
- **Publication-Quality Analysis:** For final, publication-quality results, a higher number, such as 10,000 or more, is recommended to ensure the stability and accuracy of the p-values, especially for identifying pathways with borderline significance.[5]

The minimum achievable p-value is limited by the number of permutations. For example, with 1,000 permutations, the smallest possible p-value is  $1/1000 = 0.001$ . If you need to detect smaller p-values, you must increase the number of permutations.[4][5]

### Q3: My MPAC permutation test is taking too long to run. What can I do to optimize the performance?

A: Long computation times are a common issue with permutation testing, especially with large datasets and a high number of permutations.[4] Here are several strategies to address this:

- **Iterative Permutation Strategy:** Start with a smaller number of permutations (e.g., 1,000) to get a preliminary idea of significant pathways. If a pathway's p-value is not close to your significance threshold (e.g.,  $p > 0.2$ ), it is unlikely to become significant with more permutations. You can then run a much larger number of permutations only for the most promising pathways.
- **Parallel Computing:** **MPAC** may support parallel processing environments. By distributing the permutations across multiple CPU cores, you can significantly reduce the overall computation time. Check the **MPAC** documentation for instructions on enabling parallel computation.
- **Hardware Resources:** Ensure that your system has sufficient RAM, as memory limitations can slow down the process.
- **Data Subsetting (with caution):** If biologically justifiable, you could filter your input data to a core set of genes or features before running **MPAC**. However, this should be done with extreme care to avoid introducing bias.

## Q4: I ran 10,000 permutations and my p-value is 0.0001. How do I interpret this?

A: A p-value of 0.0001 from 10,000 permutations means that in only 1 out of the 10,000 random shuffles of your data did the resulting pathway activity score prove to be as or more extreme than the one you observed with your actual data.<sup>[1]</sup> This is strong evidence against the null hypothesis (which states there is no real difference between your sample groups) and suggests that the observed pathway activity is statistically significant and not due to random chance.

## Troubleshooting Guides

### Issue 1: All my pathway p-values are high (not significant).

High p-values across all pathways can be disheartening. Before concluding that there are no significant pathway alterations, follow this troubleshooting workflow.

Caption: Troubleshooting workflow for non-significant **MPAC** results.

### Issue 2: My results change slightly every time I re-run the permutation test.

This is expected behavior due to the random sampling nature of permutation testing (unless all possible permutations are performed, which is usually computationally infeasible).<sup>[3]</sup> The key is to ensure the variation is minor and does not change the overall conclusion.

Experimental Protocol: Assessing P-value Stability

- Objective: To determine if the number of permutations is sufficient for stable and reproducible p-values.
- Procedure:
  - Run the **MPAC** analysis on your dataset three separate times using the same number of permutations (e.g., N=2000). Set a different random seed for each run to ensure the permutations are sampled differently.

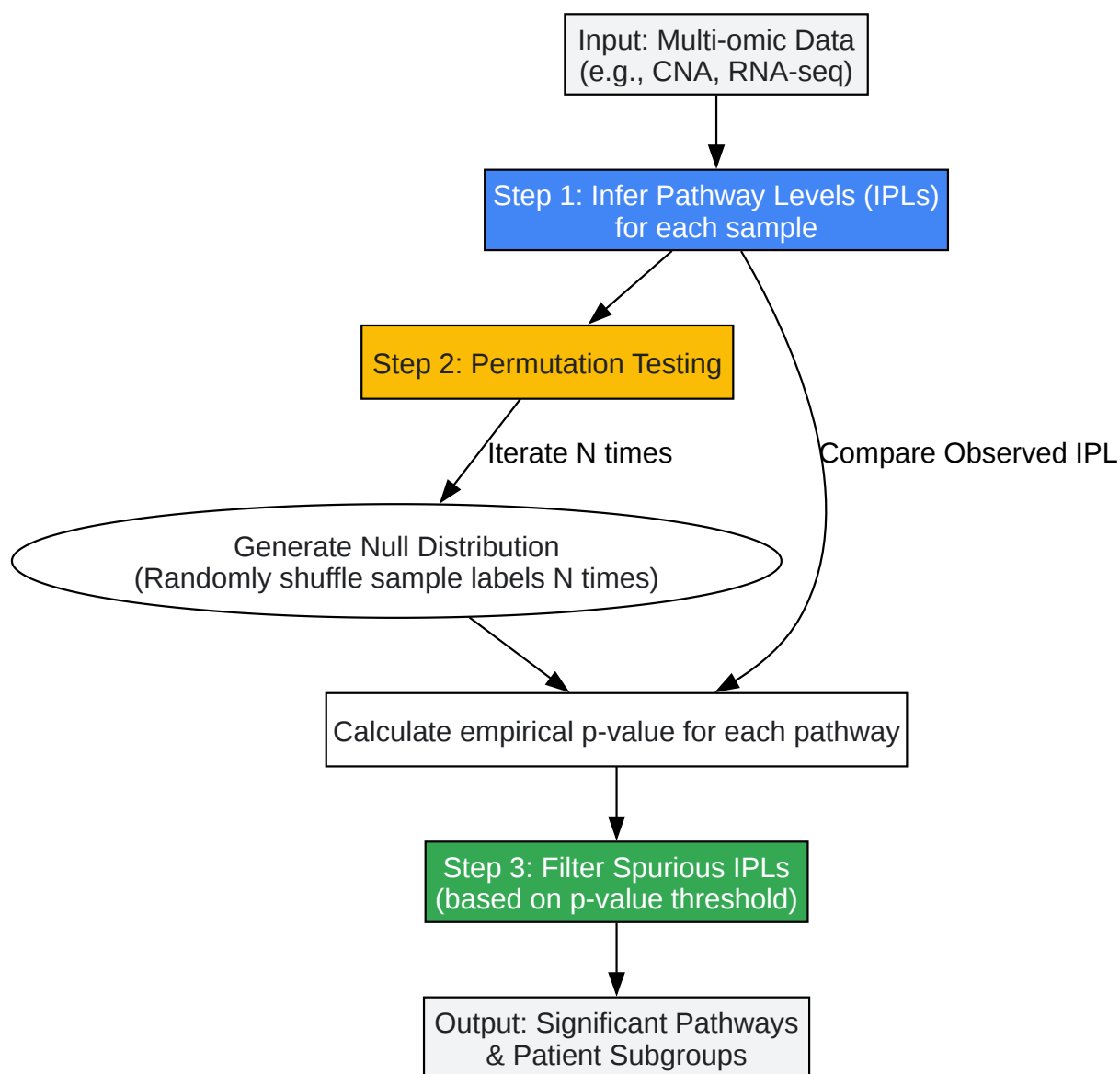
- Record the p-values for the top 10 most significant pathways from each run.
- Run the analysis again three times, but with a higher number of permutations (e.g., N=10,000).
- Record the p-values for the same top 10 pathways.
- Analysis: Compare the variance in p-values between the N=2000 and N=10,000 runs.

#### Data Presentation: P-value Stability Analysis

Pathway Name	Run 1 (N=2000) p-value	Run 2 (N=2000) p-value	Run 3 (N=2000) p-value	Std. Dev. (N=2000)	Run 1 (N=10k) p-value	Run 2 (N=10k) p-value	Run 3 (N=10k) p-value	Std. Dev. (N=10k)
TGF-beta Signaling	0.0045	0.0055	0.0035	0.0010	0.0041	0.0043	0.0042	0.0001
Apoptosis	0.0120	0.0150	0.0110	0.0021	0.0131	0.0130	0.0129	0.0001
MAPK Signaling	0.0480	0.0530	0.0450	0.0040	0.0491	0.0488	0.0493	0.0003
Cell Cycle	0.0890	0.0950	0.1100	0.0108	0.0921	0.0915	0.0919	0.0003

Conclusion: As shown in the table, increasing the number of permutations from 2,000 to 10,000 significantly reduces the standard deviation of the p-values across runs. If your conclusions are changing with each run, you likely need to increase the number of permutations.

## Signaling Pathway and Workflow Diagrams



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Caption: High-level workflow of the **MPAC** analysis with permutation testing.

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